Technical Whitepaper: Physicochemical Profiling, Toxicity, and Safety Data Protocols for 1-Nitro-2-phenylnaphthalene
Technical Whitepaper: Physicochemical Profiling, Toxicity, and Safety Data Protocols for 1-Nitro-2-phenylnaphthalene
Executive Summary
As a Senior Application Scientist specializing in the synthesis and toxicological profiling of nitrated polycyclic aromatic hydrocarbons (NPAHs), I have designed this whitepaper to serve as a definitive guide for researchers and drug development professionals handling 1-nitro-2-phenylnaphthalene (CAS: 74886-75-2). NPAHs present unique challenges in the laboratory due to their potent mutagenicity, complex photochemical degradation pathways, and ultrafast excited-state dynamics. This guide synthesizes structural data, mechanistic toxicology, and field-proven experimental protocols into a cohesive, self-validating framework to ensure scientific integrity and operational safety.
Physicochemical Profiling & Structural Dynamics
1-Nitro-2-phenylnaphthalene is a sterically hindered nitroaromatic compound. The presence of the bulky phenyl group at the C2 position adjacent to the nitro group at the C1 position forces the nitro group out of the coplanar alignment with the naphthalene ring. This steric hindrance significantly impacts its conjugation, photochemical reactivity, and ultrafast intersystem crossing (ISC) dynamics. As demonstrated in studies of similar 1-nitronaphthalenes, the structural relaxation of the S1 excited state is dictated by this non-planar geometry, leading to rapid fluorescence decay and high quantum yields for reactive intermediate formation (1).
Table 1: Quantitative Physicochemical Properties
To facilitate experimental design, the core physicochemical parameters of 1-nitro-2-phenylnaphthalene are summarized below (2):
| Property | Value | Experimental Relevance |
| CAS Number | 74886-75-2 | Unique identifier for regulatory compliance. |
| Molecular Formula | C16H11NO2 | Stoichiometric calculations. |
| Molecular Weight | 249.27 g/mol | Mass-to-molar conversions for dosing. |
| Melting Point | 127 ºC | Primary purity validation metric post-synthesis. |
| Boiling Point | 399.4 ºC (at 760 mmHg) | Indicates low volatility under standard conditions. |
| Density | 1.242 g/cm³ | Phase separation expectations during extraction. |
| Flash Point | 187.8 ºC | Determines safe handling temperatures and storage. |
Toxicological Mechanisms & Environmental Fate
Photochemical Degradation
When exposed to environmental UV radiation, 1-nitro-2-phenylnaphthalene undergoes rapid photolysis. The primary mechanistic pathway involves the ultrafast intersystem crossing (ISC) from the excited singlet state (S1) to a reactive state, followed by isomerization into a nitrite ester. This ester subsequently degrades into 2-phenyl-1,4-naphthoquinone-4-monoxime and various binaphthyl derivatives (3).
Photochemical degradation pathway of 1-nitro-2-phenylnaphthalene.
Mutagenic Activation Pathway
Like many NPAHs, 1-nitro-2-phenylnaphthalene is a pro-mutagen. It requires metabolic activation to exert its genotoxic effects. In biological systems (and in specialized Salmonella strains like YG5161), the nitro group is reduced by nitroreductase to an N-hydroxyarylamine intermediate. This intermediate is then acetylated by O-acetyltransferase (OAT) to form a highly reactive N-acetoxyarylamine, which undergoes heterolytic cleavage to yield a DNA-binding nitrenium ion (4).
Mutagenic activation pathway of nitroarenes via nitroreductase and OAT.
Comprehensive Safety Data Sheet (SDS) Guidelines
Handling nitroaromatic compounds requires rigorous adherence to safety protocols to mitigate risks of dermal absorption, inhalation, and environmental contamination (5).
Table 2: GHS Hazard Classification & Mitigation
| Hazard Class | Category | Precautionary Statements & Mitigation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. Wear chemical-resistant nitrile or neoprene gloves. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. Use tight-fitting safety goggles. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. Handle strictly within a certified chemical fume hood. |
| Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long-lasting effects. Dispose of via licensed hazardous waste contractors. |
Emergency Response Protocols
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Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.
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Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
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Spill Containment: Do not sweep dry powder (prevents aerosolization). Moisten the spill with a solvent (e.g., ethanol) and absorb with inert material.
Experimental Protocols
Protocol 1: Synthesis and Purification of 1-Nitro-2-phenylnaphthalene
This protocol leverages the mild nitration of 2-phenylnaphthalene. The causality behind using a cooled glacial acetic acid environment is to control the exothermic nitration process, ensuring regioselectivity at the sterically hindered C1 position and preventing over-nitration (6).
Step-by-Step Methodology:
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Reaction Setup: Dissolve 2.0 g of 2-phenylnaphthalene in 15 mL of hot glacial acetic acid within a 50 mL round-bottom flask.
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Temperature Control: Transfer the flask to an ice-water bath. Allow the solution to cool to 0–5 ºC. Causality: Low temperature prevents the formation of dinitrated byproducts.
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Nitration: Under continuous magnetic stirring, add 2.0 mL of concentrated nitric acid (d = 1.45) dropwise over 15 minutes.
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Incubation: Remove the ice bath and allow the reaction mixture to stand at room temperature for 1 hour, then gently warm to 40 ºC for 15 minutes to drive the reaction to completion.
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Precipitation: Pour the mixture into 100 mL of crushed ice. A yellow precipitate of crude 1-nitro-2-phenylnaphthalene will form.
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Filtration: Collect the precipitate via vacuum filtration and wash thoroughly with cold distilled water until the filtrate is pH neutral.
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Purification (Self-Validating Step): Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient. Monitor fractions via TLC (UV visualization at 254 nm).
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Recrystallization: Recrystallize the combined pure fractions from hot ethanol to yield pure yellow needles. Verify success by confirming a melting point of exactly 127 ºC.
Protocol 2: Ames Test for Mutagenicity (Using Salmonella YG5161)
To accurately assess the mutagenicity of 1-nitro-2-phenylnaphthalene, standard TA98 strains are insufficient. We utilize the YG5161 strain, which overproduces nitroreductase and O-acetyltransferase, making it hypersensitive to nitroaromatics.
Step-by-Step Methodology:
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Culture Preparation: Grow Salmonella typhimurium YG5161 overnight in Oxoid nutrient broth at 37 ºC to a concentration of ~10^9 cells/mL.
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Sample Preparation: Dissolve 1-nitro-2-phenylnaphthalene in analytical-grade DMSO to create a concentration gradient (e.g., 0.1, 1.0, 10.0 µg/mL).
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Pre-Incubation: In sterile glass tubes, combine 50 µL of the bacterial suspension, 50 µL of the test compound solution, and 500 µL of S9 metabolic activation mix (or sodium phosphate buffer for assays without metabolic activation).
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Incubation: Incubate the mixture at 37 ºC for 20 minutes without shaking. Causality: Pre-incubation allows the compound to fully interact with the bacterial enzymes before plating.
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Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.
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Validation Controls (Self-Validating Step): Simultaneously run a negative control (DMSO only) to establish the spontaneous reversion baseline, and a positive control (e.g., 1-nitropyrene) to validate the strain's enzymatic activity.
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Analysis: Incubate plates inverted at 37 ºC for 66–72 hours. Count the revertant colonies. A dose-dependent increase in colonies at least 2-fold above the negative control confirms mutagenicity.
References
- Chemsrc: Naphthalene,1-nitro-2-phenyl | CAS#:74886-75-2. Chemsrc.
- Ultrafast Intersystem Crossing in 1-Nitronaphthalene. An Experimental and Computational Study.
- Communications- Epimerization in a Nitrite Ester Photolysis.
- Sensitivity of salmonella YG5161 for detecting PAHassociated mutagenicity in air particulate m
- Application Notes and Protocols for the Purification of 1-Phenyl-4-nitronaphthalene. Benchchem.
- Syntheses of 2-Phenylnaphthalenes. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Naphthalene,1-nitro-2-phenyl | CAS#:74886-75-2 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 79. Syntheses of 2-phenylnaphthalenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
